REACTION_CXSMILES
|
S(Cl)(Cl)=O.[C:5]([C:7]1[CH:8]=[CH:9][C:10]2[C:20]([CH:22]3[CH2:27][CH2:26][N:25]([CH3:28])[CH2:24][CH2:23]3)(O)[C:15]3=[N:16][CH:17]=[CH:18][CH:19]=[C:14]3[CH2:13][CH2:12][C:11]=2[CH:29]=1)#[N:6]>>[C:5]([C:7]1[CH:8]=[CH:9][C:10]2[C:20](=[C:22]3[CH2:27][CH2:26][N:25]([CH3:28])[CH2:24][CH2:23]3)[C:15]3=[N:16][CH:17]=[CH:18][CH:19]=[C:14]3[CH2:13][CH2:12][C:11]=2[CH:29]=1)#[N:6]
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Name
|
|
Quantity
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15 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
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8-cyano-6,11-dihydro-11-(1-methyl-4-piperidyl)-5H-benzo[ 5,6]cyclohepta[1,2-b]pyridin-11-ol
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Quantity
|
2.7 g
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Type
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reactant
|
Smiles
|
C(#N)C=1C=CC2=C(CCC=3C(=NC=CC3)C2(O)C2CCN(CC2)C)C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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by reflux for 8 hours
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Duration
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8 h
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Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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An aqueous solution of sodium hydroxide was added to the residue
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Type
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EXTRACTION
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Details
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followed by extraction with chloroform
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Type
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DRY_WITH_MATERIAL
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Details
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The extract was dried over anhydrous Na2SO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
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CUSTOM
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Details
|
The residue was purified by chromatography on a silica gel column and, from relevant fractions
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Type
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WASH
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Details
|
eluted with chloroform:methanol (50:1)
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC2=C(CCC=3C(=NC=CC3)C2=C2CCN(CC2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |